Aromadendrene
Description
Classification and Structural Characteristics
Aromadendrene (B190605) belongs to the class of tricyclic sesquiterpenoids. mdpi.com The defining feature of aromadendrane-type sesquiterpenoids is their unique carbon skeleton, which consists of a five-membered ring (ring A) fused to a seven-membered ring (ring B), with a cyclopropane (B1198618) ring (ring C) incorporated into the structure. mdpi.comnih.gov This core structure is known as the aromadendrane skeleton.
The molecular formula for this compound is C₁₅H₂₄. nih.govbiosynth.com The arrangement of atoms in the tricyclic system creates multiple chiral centers, leading to the existence of various stereoisomers, such as (+)-aromadendrene and (-)-aromadendrene, as well as diastereomers like allothis compound (B1252756). wur.nl Allothis compound is characterized as the C8 epimer of this compound and possesses a cis-fused hydroazulene skeleton, in contrast to the trans-fused configuration of this compound. wur.nl
The aromadendrane family is further diversified by various chemical modifications to the basic skeleton, such as oxidation, acylation, and glycosylation at different positions. mdpi.comnih.gov These modifications give rise to a wide array of derivatives, including alcohols like viridiflorol (B1683568), globulol, and ledol. wur.nl
Table 1: Physicochemical Properties of (+)-Aromadendrene
| Property | Value | Source |
|---|---|---|
| CAS Number | 489-39-4 | nih.govbiosynth.comchemicalbook.com |
| Molecular Formula | C₁₅H₂₄ | nih.govbiosynth.comchemicalbook.com |
| Molecular Weight | 204.35 g/mol | nih.govbiosynth.com |
| Boiling Point | 261-263 °C | chemicalbook.com |
| Density | 0.912 g/mL at 20 °C | chemicalbook.com |
| Flash Point | 90 °C | biosynth.com |
| IUPAC Name | (1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | nih.gov |
Historical Context of Discovery and Early Structural Elucidation
The history of this compound is intrinsically linked to the study of essential oils from Eucalyptus species. These compounds were first discovered and characterized within the essential oil of eucalyptus trees. mdpi.comnih.gov The name "this compound" itself is derived from Aromadendron, an older botanical name for Eucalyptus trees. wur.nl
The structural elucidation of the parent compound, this compound, was a significant achievement in natural product chemistry. In 1953, A.J. Birch and his colleagues successfully determined the fundamental carbon skeleton of this compound. wur.nl This was a crucial step that laid the groundwork for defining the entire class of aromadendrane sesquiterpenoids.
A decade later, in 1966, the absolute configuration of this compound was definitively established. wur.nl This was accomplished by G. Büchi and his collaborators through the total synthesis of (-)-aromadendrene, the enantiomer of the naturally occurring form. wur.nlnih.gov This landmark synthesis not only confirmed the three-dimensional structure of this compound but also simultaneously led to the identification and structural characterization of its epimer, (-)-allothis compound. wur.nl
Significance in Natural Product Chemistry and Terpenoid Research
Aromadendrane-type sesquiterpenoids hold considerable significance in the fields of natural product chemistry and terpenoid research. Their widespread occurrence in plants, particularly in essential oils, makes them important subjects for phytochemical studies. mdpi.comnih.gov For instance, (+)-aromadendrene is a major constituent (55-70%) of the sesquiterpene fraction of the oil from Eucalyptus globulus. wur.nl
The complex and unique tricyclic structure of the aromadendrane skeleton has presented a compelling challenge for synthetic chemists, leading to the development of novel synthetic strategies. wur.nl The biosynthesis of these compounds is also an active area of research. They are formed from farnesyl diphosphate (B83284) (FPP) through the action of specific enzymes called sesquiterpene synthases (STSs). mdpi.comresearchgate.net Identified STSs involved in the formation of aromadendrane-type compounds include viridiflorol synthase and α-gurjunene synthase. mdpi.com
Furthermore, the diverse biological activities reported for aromadendrane-type sesquiterpenoids, such as anti-inflammatory, antibacterial, and antioxidant properties, underscore their potential as lead compounds in drug discovery and for other applications. nih.govnih.govresearchgate.net Research into these compounds contributes to a deeper understanding of the chemical diversity and ecological roles of secondary metabolites in nature. mdpi.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNGVSTWVVPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881274 | |
| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
121.00 °C. @ 10.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | (-)-Aromadendrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25246-27-9, 109119-91-7, 14682-34-9 | |
| Record name | Alloaromadendrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025246279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alloaromadendrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-Aromadendrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of Aromadendrene and Its Derivatives
Distribution in Plant Species
Aromadendrene (B190605) and its related compounds are significant constituents of the essential oils of numerous terrestrial plants, contributing to their characteristic aromas and biological activities.
Presence in Essential Oils from Terrestrial Plants
The essential oils extracted from a variety of terrestrial plants are rich sources of this compound. Notable examples include several species within the Eucalyptus genus. For instance, the fruit oil of Eucalyptus globulus contains this compound as a major component. nih.govtandfonline.comaromaticscience.com Other species such as Eucalyptus radiata and Eucalyptus citriodora also feature this compound, although often in different concentrations compared to their other terpenes. tandfonline.comleafwell.com
The genus Cinnamomum is another significant source. The essential oil from the leaves of mixed-type Cinnamomum osmophloeum, an indigenous tree in Taiwan, contains allothis compound (B1252756). acs.orgnih.govacs.org Additionally, this compound has been identified in the essential oil of Cinnamomum verum bark. nih.gov
Various species of the Piper genus also exhibit the presence of this compound derivatives. For example, dehydro-aromadendrene has been identified in the essential oils of several Piper species. nih.gov Furthermore, dihydrothis compound has been reported as a significant component in the essential oil of Piper schippianum. actahort.orgresearchgate.net
The leaves of Xylopia brasiliensis have been found to contain aromadendrane-4,10-diol, an this compound-type sesquiterpenoid. mdpi.com Other research on Xylopia species has identified allo-aromadendrene epoxide as a constituent. researchgate.net The presence of these compounds highlights the chemical diversity within this genus.
The table below summarizes the presence of this compound and its derivatives in the essential oils of various terrestrial plants.
| Plant Species | Compound(s) | Plant Part |
| Eucalyptus globulus | This compound | Fruits |
| Cinnamomum osmophloeum | Allothis compound | Leaves |
| Cinnamomum verum | This compound | Bark |
| Piper species | Dehydro-aromadendrene | Leaves |
| Piper schippianum | Dihydrothis compound | Leaves |
| Xylopia brasiliensis | Aromadendrane-4,10-diol | Leaves |
| Xylopia emarginata | Allo-aromadendrene epoxide | Not specified |
Occurrence in Specific Plant Tissues and Secretions
Beyond their general presence in essential oils, this compound and its derivatives are concentrated in specific tissues and secretions of certain plants. A notable example is the resinous heartwood of Aquilaria sinensis, commonly known as agarwood. biomedres.usbiomedres.us Chemical analysis of agarwood essential oil has revealed the presence of allo-aromadendrene, often as a major component, contributing to its characteristic woody aroma. nih.govresearchgate.net
Japanese honeysuckle (Lonicera japonica) is another plant where this compound is found. leafwell.com The essential oils from its flowers, leaves, and stems have been shown to contain this sesquiterpene, with varying concentrations depending on the plant part. researchgate.netfarmaciajournal.com Research has also identified this compound in the volatile constituents of Lonicera japonica flowers from different regions. nih.gov
The Cannabis plant is also a source of this compound. leafwell.comascendancystrains.com It is one of the many terpenes that contribute to the complex aroma profile of different cannabis varieties. nih.govmdpi.com Studies have identified allo-aromadendrene in the volatile profile of hemp. nih.gov
The following table details the occurrence of this compound in specific plant tissues and secretions.
| Plant Species | Plant Tissue/Secretion | Compound(s) |
| Aquilaria sinensis | Agarwood (resinous heartwood) | Allothis compound, this compound |
| Lonicera japonica | Flowers, Leaves, Stems | This compound |
| Cannabis sativa | Not specified | This compound, Allothis compound |
Chemophenetic Patterns and Environmental Influences on Composition
The production and relative concentration of this compound and its derivatives in plants can be influenced by both genetic (chemophenetic) and environmental factors. Chemophenetics, the study of chemical variation within a species, reveals that different chemotypes of the same plant species can produce distinct essential oil profiles. For example, within Cinnamomum osmophloeum, a "mixed-type" has been identified that produces allothis compound. acs.orgnih.gov
Environmental conditions also play a crucial role. Studies have shown that factors such as soil composition and nutrient availability can affect the terpene emissions from plants. This suggests that the production of this compound can vary depending on the geographical location and specific environmental stressors a plant is exposed to. The chemical composition of agarwood from Aquilaria species, for instance, can differ based on the region where it is grown, which is partly attributable to the local climate. nih.gov
Presence in Fungi and Other Microorganisms
This compound is not limited to the plant kingdom; it has also been identified in certain microorganisms. Notably, the compound is found in mushrooms belonging to the Melanoleuca genus. leafwell.com The presence of this compound in fungi suggests an independent biosynthetic pathway for this sesquiterpenoid in the fungal kingdom.
Occurrence in Marine Organisms
The marine environment is another rich source of this compound and its derivatives, particularly in sessile invertebrates like sponges and soft corals.
Marine sponges, known for producing a vast array of secondary metabolites for defense, are a significant source of these compounds. nih.govmdpi.com For instance, the marine sponge Acanthella cavernosa, found in the South China Sea, produces a new aromadendrane-type sesquiterpenoid. nih.gov
Soft corals also harbor this compound and its analogs. The soft coral Capnella sp. has been found to contain an aromadendrane sesquiterpene. mdpi.comresearchgate.net Similarly, (+)-allothis compound was isolated from the soft coral Sarcophyton acutangulum. nih.gov The Red Sea alcyonacean Xenia umbellata also yields this compound. mdpi.com
Natural Stereoisomeric and Epimeric Forms
This compound exists in various stereoisomeric and epimeric forms in nature, with allothis compound being a prominent example. nih.govnist.gov Allothis compound is a diastereomer of this compound and is frequently found alongside it in many plant species.
For example, allothis compound has been reported in Cinnamomum osmophloeum and is considered a key bioactive component. acs.orgacs.org It has also been identified in the soft coral Clavularia viridis and Sarcophyton acutangulum. nih.gov The enantiomeric form, (-)-allothis compound, has been found in species like Lophomyrtus bullata and Thymus camphoratus. nih.gov
The specific stereochemistry of these compounds can be crucial for their biological activity and is an active area of research. The presence of different stereoisomers in various organisms points to the stereospecificity of the enzymes involved in their biosynthesis.
The table below lists some of the natural stereoisomeric and epimeric forms of this compound and their sources.
| Compound | Organism |
| (+)-Allothis compound | Agelas clathrodes (sponge), Sarcophyton acutangulum (soft coral) |
| (-)-Allothis compound | Lophomyrtus bullata, Thymus camphoratus |
| Allothis compound | Cinnamomum osmophloeum, Iris tectorum, Humulus lupulus |
| Allo-aromadendrene epoxide | Xylopia emarginata |
Biosynthesis of Aromadendrene and Aromadendrane Type Sesquiterpenoids
Fundamental Terpenoid Biosynthesis Pathways
All terpenoids, including sesquiterpenes, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov In nature, two primary and distinct metabolic pathways are responsible for producing these precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. mdpi.comresearchgate.net
The MVA pathway is predominantly active in the cytoplasm and peroxisomes of plants, fungi, and animals. scielo.brresearchgate.net It is the primary source of IPP for the biosynthesis of sesquiterpenes and triterpenes. scielo.br The pathway commences with the condensation of three molecules of acetyl-CoA. nih.gov This process is catalyzed by a series of enzymes to ultimately yield IPP. scielo.brresearchgate.net
The key enzymatic steps in the MVA pathway are:
Two molecules of acetyl-CoA are joined by acetyl-CoA C-acetyltransferase (AACT) to form acetoacetyl-CoA. scielo.br
A third acetyl-CoA molecule is added by HMG-CoA synthase (HMGS) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br
HMG-CoA is then reduced to mevalonate (MVA) by HMG-CoA reductase (HMGR), which is a critical rate-limiting step in the pathway. nih.gov
Mevalonate is subsequently phosphorylated in two successive ATP-dependent steps by mevalonate kinase (MK) and phosphomevalonate kinase (PMK). researchgate.net
The resulting diphosphomevalonate is decarboxylated by diphosphomevalonate decarboxylase (MVD) to furnish isopentenyl diphosphate (IPP). researchgate.netscielo.br
An isomerase, isopentenyl diphosphate isomerase (IDI), can then convert IPP to its isomer, DMAPP, although only IPP is the direct product of the core MVA pathway. scielo.br
Table 1: Key Enzymes of the Mevalonate (MVA) Pathway
| Enzyme | Abbreviation | Function |
| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. scielo.br |
| HMG-CoA synthase | HMGS | Adds a third acetyl-CoA to form HMG-CoA. scielo.br |
| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. nih.gov |
| Mevalonate kinase | MK | Phosphorylates mevalonate. researchgate.net |
| Phosphomevalonate kinase | PMK | Adds a second phosphate group to phosphomevalonate. researchgate.net |
| Diphosphomevalonate decarboxylase | MVD | Decarboxylates diphosphomevalonate to produce IPP. researchgate.netscielo.br |
| Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. scielo.br |
The MEP pathway, also known as the non-mevalonate or DXP pathway, operates in the plastids of plants, green algae, and most bacteria. nih.govrsc.org It is primarily responsible for the synthesis of hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). nih.govyoutube.com This pathway begins with pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) as its initial substrates. nih.govrsc.org
The enzymatic sequence of the MEP pathway is as follows:
1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov
DXP is converted to methylerythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). nih.gov
MEP is then cytidylated by CDP-ME synthetase (IspD) to form 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). nih.gov
The C2 hydroxyl group of CDP-ME is phosphorylated by CDP-ME kinase (IspE). nih.gov
The resulting product is cyclized by MEcPP synthase (IspF) to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.gov
HMBPP synthase (IspG) opens the cyclic ring to produce 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP). nih.gov
Finally, HMBPP reductase (IspH) converts HMBPP into a mixture of both IPP and DMAPP. nih.gov
While the MVA and MEP pathways are largely independent and compartmentalized, evidence of metabolic "crosstalk" exists, where isoprenoid intermediates can be transported between the cytoplasm and plastids. acs.orgpnas.org However, for sesquiterpene biosynthesis in the cytosol, the MVA pathway is the principal contributor of precursors. scielo.br
Regardless of their origin from the MVA or MEP pathway, IPP and DMAPP serve as the fundamental units for building larger terpenoid structures. mdpi.comnih.gov The synthesis of the direct precursor for all sesquiterpenoids is catalyzed by farnesyl diphosphate synthase (FPPS). mdpi.comnih.gov
FPPS is a chain elongation enzyme that catalyzes two sequential head-to-tail condensation reactions. nih.gov
First, it condenses one molecule of DMAPP (C5) with one molecule of IPP (C5) to form the C10 intermediate, geranyl diphosphate (GPP). nih.gov
Next, it adds another IPP molecule to GPP, yielding the C15 compound, (2E,6E)-farnesyl diphosphate (FPP). nih.gov
FPP stands at a critical branch point in isoprenoid metabolism. nih.gov It can be directed towards the synthesis of various compounds, including sterols, dolichols, and carotenoids. nih.govwikipedia.org Crucially, FPP is the universal linear substrate for all sesquiterpene synthases (STSs), the enzymes that generate the vast diversity of sesquiterpenoid carbon skeletons, including that of This compound (B190605). mdpi.comwikipedia.org
Sesquiterpene Synthases (STSs) in this compound Formation
The formation of the complex tricyclic aromadendrane skeleton from the linear FPP molecule is a remarkable enzymatic feat accomplished by a specific class of enzymes known as sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes bind FPP and catalyze a cascade of reactions within a single active site to produce the final cyclic product. mdpi.com
Research has identified several STSs that are responsible for producing aromadendrane-type sesquiterpenoids. mdpi.comnih.gov These enzymes guide the cyclization of FPP toward this specific structural framework. The major reported STSs involved in this process include viridiflorol (B1683568) synthase, viridiflorene synthase, and α-gurjunene synthase. mdpi.comnih.gov
Viridiflorol Synthase: This enzyme produces viridiflorol, an alcohol derivative of the aromadendrane skeleton. A viridiflorol synthase (SiTPS) was identified in the endophytic fungus Serendipita indica, which produces viridiflorol as its main product from FPP. nih.govdoaj.org
Viridiflorene Synthase: This enzyme synthesizes viridiflorene, the hydrocarbon counterpart to viridiflorol. nih.govwikipedia.org An enzyme from Agrocybe aegerita (Agr2) has been characterized as a viridiflorene synthase. nih.gov
α-Gurjunene Synthase: This synthase produces α-gurjunene, another aromadendrane-type sesquiterpene. wikipedia.orgwikipedia.org An α-gurjunene synthase was isolated and characterized from Solidago canadensis (goldenrod), which converts FPP into primarily (-)-α-gurjunene. nih.govevitachem.com
Many STSs exhibit product promiscuity, meaning a single enzyme can produce a spectrum of related products from one substrate. evitachem.com For example, the α-gurjunene synthase from Solidago canadensis also produces a minor amount of (+)-γ-gurjunene alongside its main product. nih.gov
Table 2: Examples of Characterized Aromadendrane-Type Sesquiterpene Synthases
| Enzyme Name/ID | Source Organism | Main Product(s) | Accession Number | Reference(s) |
| MpMTPSL4 | Marchantia polymorpha | α-Gurjunene | KU664191 | nih.gov |
| Agr2 | Agrocybe aegerita | Viridiflorene | A0A5Q0QNJ2 | nih.gov |
| SLT18 | Streptomyces lactacystinaeus | Viridiflorene | BAP82213.1 | nih.gov |
| SiTPS | Serendipita indica | Viridiflorol | - | nih.gov |
| (-)-α-gurjunene synthase | Solidago canadensis | (-)-α-Gurjunene | - | nih.gov |
The conversion of the linear FPP molecule into the intricate tricyclic aromadendrane structure involves a complex series of intramolecular reactions orchestrated within the enzyme's active site. mdpi.comresearchgate.net The general mechanism is initiated by the enzyme-assisted removal of the diphosphate group from FPP, which generates a highly reactive farnesyl carbocation. researchgate.netresearchgate.net
This initial carbocation then undergoes a cascade of transformations, which are precisely controlled by the topology and amino acid residues of the synthase's active site. hebmu.edu.cn For aromadendrane biosynthesis, the proposed mechanism involves several key steps:
Initial Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a 10-membered ring intermediate, the germacradienyl cation. researchgate.netresearchgate.net
Secondary Cyclization: This intermediate undergoes further intramolecular cyclization. A subsequent 1,11-closure and a 2,6-closure are proposed to form the fused 5/7 bicyclic core of the aromadendrane structure. researchgate.net
Rearrangements and Final Ring Closure: A series of hydride shifts and rearrangements occur. The final step is the formation of the three-membered cyclopropane (B1198618) ring, which is characteristic of the aromadendrane skeleton. wur.nlcapes.gov.br
Termination: The reaction cascade is terminated when the final carbocation is stabilized, typically by deprotonation to form a double bond (as in this compound or α-gurjunene) or by quenching with a water molecule to form an alcohol (as in viridiflorol). mdpi.comresearchgate.net
This entire sequence from FPP to the final product occurs without the release of any intermediates from the enzyme's active site, highlighting the remarkable catalytic efficiency and control exerted by these synthases. researchgate.netnih.gov
Role of Cytochrome P450 Oxidases and Other Tailoring Enzymes in Structural Diversification
The structural diversity of aromadendrane-type sesquiterpenoids is greatly expanded by the action of cytochrome P450 (P450) monooxygenases and other tailoring enzymes. researchgate.netnih.gov These enzymes modify the basic this compound skeleton, which is initially formed by sesquiterpene synthases (STSs), through a variety of chemical reactions. researchgate.netnih.gov
P450s are a large superfamily of enzymes that play a crucial role in the metabolism of a wide range of compounds. researchgate.netresearchgate.net In the context of this compound biosynthesis, P450s are primarily responsible for catalyzing oxidation reactions, such as hydroxylation, which introduce oxygen atoms into the aromadendrane structure. nih.govresearchgate.net This initial oxidation is often a prerequisite for further modifications. rsc.org The CYP71 clan is a particularly large and functionally diverse family of P450s involved in the modification of various terpenes. researchgate.net
Beyond simple hydroxylation, P450s can catalyze more complex reactions, including the formation and rearrangement of the carbon skeleton, such as ring formation, expansion, and cleavage. frontiersin.org These modifications are critical for generating the vast array of structurally diverse and biologically active sesquiterpenoids found in nature. nih.govfrontiersin.org For instance, the conversion of androgens to estrogens by aromatase, a P450 enzyme, involves a three-step reaction that results in the aromatization of the A-ring of the steroid molecule. mdpi.com
Other tailoring enzymes, such as acyltransferases and glycosyltransferases, further contribute to the structural diversification of aromadendrane-type sesquiterpenoids. nih.govresearchgate.net Acyltransferases are responsible for adding acyl groups, while glycosyltransferases attach sugar moieties to the molecule. nih.govnih.gov These modifications, along with the oxidative changes introduced by P450s, result in the formation of various sesquiterpene alcohols, lactones, and glycosides. nih.gov
The collaborative action of STSs and these tailoring enzymes creates a biosynthetic assembly line that can produce a multitude of different aromadendrane-type sesquiterpenoids from a single precursor. researchgate.netresearchgate.net This enzymatic toolkit allows organisms to generate chemical diversity, which is thought to provide an adaptive advantage in their environment. frontiersin.org
Genetic and Transcriptional Regulation of Biosynthesis
The production of this compound and its derivatives is a tightly controlled process, regulated at the genetic and transcriptional levels. This ensures that these specialized metabolites are produced in the right amounts, at the right time, and in the right tissues.
Gene Expression Analysis of Biosynthesis-Related Genes
Understanding the expression patterns of genes involved in the biosynthesis of this compound provides insights into the regulatory mechanisms controlling its production. Studies have shown that the expression of genes encoding sesquiterpene synthases (STSs) and cytochrome P450 oxidases can be highly specific to certain tissues or developmental stages and can be induced by various environmental stimuli.
For example, in a study of Celastrus angulatus, the expression of genes encoding CYP450s and acyltransferases, which are involved in modifying the sesquiterpene carbon ring, was found to be crucial for the biosynthesis of celangulin (B12372197) V. researchgate.net Analysis of gene expression patterns can help identify the specific P450s and other enzymes responsible for the various modifications of the aromadendrane skeleton.
Transcriptomic analysis, which involves sequencing all the RNA molecules in a cell or tissue, is a powerful tool for identifying genes involved in specific metabolic pathways. By comparing the transcriptomes of high- and low-producing organisms or tissues, researchers can pinpoint candidate genes that are upregulated in the high-producing samples. This approach has been successfully used to identify tailoring enzymes in other sesquiterpenoid biosynthetic pathways. researchgate.net
The regulation of these biosynthetic genes is often controlled by specific transcription factors. researchgate.net These are proteins that bind to DNA and either activate or repress the transcription of target genes. Identifying these transcription factors is a key area of research, as they can be engineered to upregulate the entire biosynthetic pathway, leading to increased production of the desired compounds.
Metabolic Flux Regulation in Producing Organisms
The efficient biosynthesis of this compound-type sesquiterpenoids relies on a sufficient supply of the precursor molecule, farnesyl diphosphate (FPP). nih.gov FPP is synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathways. nih.gov Therefore, regulating the metabolic flux through these upstream pathways is crucial for maximizing the yield of the final products. nih.gov
Metabolic engineering strategies are often employed to enhance the production of sesquiterpenoids in microbial hosts like Escherichia coli or yeast. nih.gov These strategies can involve:
Overexpression of key enzymes: Increasing the expression of enzymes in the MVA or MEP pathways can boost the supply of IPP and DMAPP, the building blocks of FPP. nih.gov
Enhancing FPP synthase activity: Overexpressing farnesyl diphosphate synthase (FPPS), the enzyme that synthesizes FPP from IPP and DMAPP, can further increase the pool of this crucial precursor. nih.gov
Downregulating competing pathways: Inhibiting pathways that divert FPP towards other products, such as sterol biosynthesis, can channel more of the precursor into the desired sesquiterpenoid pathway. nih.gov
By rationally strengthening the upstream pathway and inhibiting competing downstream pathways, researchers can significantly improve the heterologous biosynthesis of this compound-type sesquiterpenes. nih.gov
Computational and Predictive Approaches in Biosynthesis Research
In recent years, computational and predictive methods have become increasingly important tools in the study of natural product biosynthesis, including that of this compound. These approaches complement experimental work by providing insights into enzyme mechanisms, guiding enzyme engineering efforts, and predicting novel biosynthetic pathways.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful techniques used to study the structure, function, and dynamics of enzymes at an atomic level. These methods can be used to:
Model enzyme-substrate interactions: By creating 3D models of enzymes and docking potential substrates into their active sites, researchers can predict how a substrate will bind and which residues are important for catalysis. This information is invaluable for understanding the basis of enzyme specificity.
Simulate enzymatic reactions: MD simulations can be used to model the entire catalytic cycle of an enzyme, providing a dynamic view of the chemical transformations that occur. This can help to elucidate complex reaction mechanisms that are difficult to study experimentally.
Investigate the effects of mutations: Computational methods can be used to predict how mutations will affect the structure and function of an enzyme. This allows researchers to rationally design mutations that could alter the enzyme's activity or specificity.
For example, homology modeling can be used to build a 3D model of a cytochrome P450 enzyme based on the known structure of a related protein. mdpi.com This model can then be used to identify key residues in the active site and to understand how the enzyme interacts with its substrate. mdpi.com
Machine Learning-Derived Renovation Methods for Enzyme Design
Machine learning (ML) is a branch of artificial intelligence that is increasingly being applied to problems in biotechnology and synthetic biology. nih.gov In the context of enzyme engineering, ML algorithms can be trained on large datasets of protein sequences and their corresponding functions to learn the complex relationships between sequence and activity.
These trained models can then be used to:
Predict the function of novel enzymes: Given the sequence of a new enzyme, an ML model can predict its likely substrate and the type of reaction it will catalyze. nih.gov
Design enzymes with improved properties: ML-driven approaches can be used to design new enzyme variants with enhanced stability, activity, or specificity. researchgate.net This is often achieved through a process of directed evolution, where the ML model is used to guide the selection of mutations that are most likely to lead to the desired improvements. researchgate.net
Discover novel biosynthetic pathways: By analyzing genomic data, ML algorithms can identify clusters of genes that are likely to be involved in the biosynthesis of a particular class of natural products. This can lead to the discovery of new enzymes and pathways.
The application of these computational and predictive methods is accelerating the pace of discovery in natural product biosynthesis. By combining these in silico approaches with traditional experimental techniques, researchers are gaining a deeper understanding of how complex molecules like this compound are made in nature and are developing new ways to produce them for a variety of applications.
Advanced Methodologies for Isolation and Characterization
Extraction Techniques for Aromadendrene (B190605) and its Analogues
The initial step in isolating this compound involves its extraction from raw plant material. The choice of technique significantly influences the yield and chemical profile of the resulting extract, particularly the concentration of sesquiterpenes relative to other volatile or non-volatile compounds.
Distillation represents a classic and widely used approach for extracting volatile compounds from botanicals to produce essential oils. thermofisher.com These methods utilize heat and water to vaporize the volatile components, which are then condensed and collected.
Hydrodistillation (HD) involves the direct immersion of plant material in water, which is then brought to a boil. iscientific.orgtwinflamelavender.farm The resulting steam, carrying the volatile oils, passes through a condenser. As the condensate cools, the less dense essential oil separates from the aqueous layer (hydrosol). twinflamelavender.farm This method is particularly suitable for powdered or crushed materials like seeds and roots that require soaking to expose their oil cells. doc-developpement-durable.org
Steam Distillation (SD) is a similar process, but the steam is generated in a separate chamber and then passed through the plant material without direct contact with boiling water. twinflamelavender.farmnih.gov This technique is often considered gentler than hydrodistillation, as it can reduce the risk of thermal degradation for sensitive compounds. Both HD and SD are standard techniques for essential oil recovery and quality control as per pharmacopeial standards. researchgate.net
The yield and composition of the essential oil, including the this compound content, can be influenced by factors such as the distillation time and the condition of the raw material. doc-developpement-durable.org Studies comparing extraction methods have shown that distillation techniques can yield different chemical profiles; for instance, essential oils from supercritical fluid extraction may contain higher levels of sesquiterpene hydrocarbons compared to those from hydrodistillation. mdpi.com
| Plant Source | Distillation Method | Key Findings/Observations | Reference |
|---|---|---|---|
| Eucalyptus globulus | Hydrodistillation | Used to extract essential oil from fruits, with analysis revealing this compound as the main compound. | nih.gov |
| Rosmarinus officinalis | Hydrodistillation | Essential oils were isolated using a Clevenger-type apparatus, with yields of 0.72 ± 0.19% (w/w). | nih.gov |
| Dracocephalum grandiflorum L. | Hydrodistillation | The essential oil was found to be composed of more than 50% sesquiterpenes, including this compound. | nih.gov |
| General Aromatic Plants | Hydrodistillation vs. Steam Distillation | These are the main conventional methods for essential oil recovery. The choice can affect the final chemical composition, with some studies noting higher sesquiterpene content in extracts from other methods like SFE. | iscientific.orgresearchgate.netresearchgate.net |
Solvent extraction is a versatile method that involves dissolving target compounds from plant material into a liquid solvent. upt.ro This technique can be highly efficient for isolating both volatile and non-volatile components, depending on the solvent used. researchgate.net A common apparatus for this method is the Soxhlet extractor, which allows for continuous extraction with a relatively small amount of solvent that is repeatedly refluxed through the sample matrix. upt.ro
The choice of solvent is critical and depends on the polarity and nature of the target compounds. upt.ro For non-polar sesquiterpenes like this compound, solvents such as n-hexane are often employed. researchgate.net After extraction, the solvent is typically removed using a rotary evaporator to yield the crude extract. researchgate.net Other solvents used in plant extraction include ethanol, methanol, and ethyl acetate. upt.roresearchgate.net Accelerated Solvent Extraction (ASE) is a more modern approach that uses high temperatures and pressures to speed up the extraction process. upt.ro
| Extraction Method | Solvent(s) | Application & Principle | Reference |
|---|---|---|---|
| Soxhlet Extraction | n-Hexane, Methanol | A hot continuous extraction method where solvent is recycled through the plant material. It is efficient for heat-stable compounds and is economical in terms of solvent use. | nih.govupt.ro |
| Solid-Liquid Extraction | Ethyl Acetate, Ethanol | Involves suspending plant material in an organic solvent, followed by heating and filtration. Used as a conventional method for comparison against newer techniques like SFE. | nih.govnih.gov |
| Maceration | Water, Alcohol | A simple technique involving soaking the plant material in a solvent at room temperature. It is suitable for thermolabile compounds. | researchgate.net |
Supercritical Fluid Extraction (SFE) has emerged as a "green" and highly selective alternative to traditional extraction methods. mdpi.com This technique most commonly uses carbon dioxide (CO2), which, when heated and pressurized above its critical point (31.1 °C and 73.8 bar), enters a supercritical state where it possesses properties of both a liquid and a gas. nih.govmdpi.com Supercritical CO2 has high diffusivity and low viscosity, allowing it to penetrate solid plant matrices efficiently, while its liquid-like density enables it to dissolve target compounds. mdpi.com
The solvating power of supercritical CO2 can be fine-tuned by adjusting pressure and temperature, allowing for the selective extraction of specific classes of compounds. nih.gov Generally, supercritical CO2 is an excellent solvent for non-polar molecules like sesquiterpenes. nih.gov Its selectivity can be further modified by adding a small amount of a co-solvent, such as ethanol, to enhance the extraction of more polar compounds. nih.govresearchgate.net A key advantage of SFE is that the CO2 can be easily removed from the extract by depressurization, leaving behind a solvent-free product. nih.gov Research has shown that SFE can yield extracts richer in sesquiterpenes compared to hydrodistillation and is effective for isolating minor constituents. mdpi.comnih.gov
| Plant Source | SFE Conditions | Key Findings | Reference |
|---|---|---|---|
| Cichorium intybus L. (Chicory) | 350 bar, 40 °C, 10% Ethanol co-solvent | Optimized for the extraction of sesquiterpene lactones, proving more selective than conventional solvent extraction. | nih.govresearchgate.net |
| Centipeda minima | Not specified | Highlighted the potential of SFE for enriching and isolating minor sesquiterpene lactones for phytochemical study. | nih.gov |
| Dracocephalum moldavica L. | Not specified | SFE extracts showed significant compositional differences from hydrodistilled oil, with fractions rich in certain components. | nih.gov |
| General Aromatic Plants | Pressures: 100-300 bar; Temperatures: 30-80 °C | SFE is noted for its efficiency and environmental benefits, preserving thermolabile and volatile compounds without solvent residue. | mdpi.com |
Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds (VOCs). nih.govmdpi.com The method utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile compounds, like this compound, partition from the sample into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibration period, the fiber is withdrawn and inserted directly into the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. nih.gov
HS-SPME is valued for its speed, sensitivity, and simplicity, as it integrates sampling, extraction, and concentration into a single step. researchgate.net The selection of the fiber coating is crucial and depends on the polarity and volatility of the target analytes. mdpi.com This technique has been successfully applied to characterize the volatile profiles of various plants, including different species of Eucalyptus, where it has been used to identify minor terpenes like allothis compound (B1252756). nih.govmdpi.com
| Plant Source | Fiber Type | Key Parameters & Findings | Reference |
|---|---|---|---|
| Eucalyptus species | Not specified | Used to analyze the volatile fraction of essential oils and hydrosols, allowing for metabolic profiling and differentiation between species based on minor terpenes like allothis compound. | nih.govmdpi.com |
| Anethum graveolens L. (Dill) | PDMS/DVB/Carboxen | Enrichment at 80 °C for 1 hour. HS-SPME was found to be highly effective for extracting and separating volatile constituents from different plant parts. | nih.gov |
| Allium tuberosum (Chinese chive) | 85 μm CAR/PDMS | Optimal conditions determined: 70 °C extraction temperature for 50 min. The method was validated for its reproducibility. | mdpi.com |
| General Aromatic & Medicinal Plants | Various | HS-SPME is a popular technique for analyzing the volatile fraction, discriminating between chemotypes, and quality control, offering a rapid, solvent-free alternative to distillation. | nih.govresearchgate.net |
Chromatographic Separation and Purification
Following extraction, the complex mixture of compounds must be separated to isolate and quantify this compound. Chromatography is the cornerstone of this process, with gas chromatography being the premier technique for volatile compounds.
Gas Chromatography (GC) is the most suitable and widely used analytical method for the analysis of essential oils and other volatile extracts. edu.krd The technique separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. A carrier gas, typically helium or nitrogen, transports the vaporized sample through the column. nih.govsigmaaldrich.com Compounds elute from the column at different times (retention times), allowing for their separation.
For quantitative analysis, GC is often coupled with a Flame Ionization Detector (FID). nih.gov The FID is a mass-sensitive detector that generates a current proportional to the mass of carbon atoms combusted in a hydrogen-air flame as they elute from the column. sigmaaldrich.com This provides a uniform and sensitive response to most hydrocarbons, making GC-FID a robust and reliable technique for quantifying the relative percentage of components like this compound in a mixture. edu.krdsigmaaldrich.com The percentile evaluation of each constituent is typically calculated from the peak areas in the GC-FID chromatogram. nih.gov This method is valued for its high sensitivity, stability, and wide linear dynamic range. nih.gov
| Analysis Subject | Column Type | Key GC-FID Conditions | Reference |
|---|---|---|---|
| Essential Oils of Rosmarinus officinalis & Lavandula dentata | Elite-5 capillary column (30 m × 0.25 mm × 0.25 μm) | Carrier Gas: Helium; Injector Temp: 220°C; Detector Temp: 280°C. A method was validated for simultaneous quantification of major monoterpenes. | nih.govresearchgate.net |
| Essential Oil of Dracocephalum species | Not specified | Percentile evaluation of volatile constituents, including this compound, was based on GC-FID chromatograms. | nih.gov |
| Essential Oil of Eucalyptus globulus | Not specified | Used GLC (Gas-Liquid Chromatography) with MS to identify this compound as the main compound. GC-FID is the standard for quantification. | nih.gov |
| General Essential Oil Analysis | Capillary columns (e.g., HP-5MS, Elite-5) | GC-FID is a primary technique for both qualitative and quantitative analysis due to its high sensitivity and stability for volatile compounds. | nih.govedu.krd |
Spectroscopic and Spectrometric Characterization
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. thegoodscentscompany.comthegoodscentscompany.combiosynth.com In this method, the gas chromatograph separates the components of a mixture, and the mass spectrometer detects and helps identify each component based on its mass spectrum. researchgate.net The identification of this compound is typically achieved by comparing its mass spectrum and retention index with those of a known standard or with entries in spectral libraries like the NIST database. nist.gov
The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 204, corresponding to its molecular weight. nist.govnih.gov The fragmentation of the molecular ion leads to several key fragment ions that aid in its identification. Common fragments observed in the mass spectrum of this compound are detailed in the table below. The analysis of these fragmentation patterns is crucial for distinguishing this compound from other sesquiterpenes that also have a molecular weight of 204. researchgate.netresearchgate.net
Table 1: Key Mass Fragments of this compound from GC-MS (EI) Analysis
| m/z Value | Interpretation |
|---|---|
| 204 | Molecular Ion [M]⁺ |
| 189 | [M - CH₃]⁺ |
| 161 | [M - C₃H₇]⁺ |
| 133 | [C₁₀H₁₃]⁺ |
| 105 | [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ |
This table is based on typical fragmentation patterns observed for aromadendrane-type sesquiterpenes.
High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of this compound. measurlabs.comresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). algimed.com This high level of accuracy allows for the determination of a molecule's exact mass, which can be used to calculate its elemental formula. uci.edursc.org
For this compound (C₁₅H₂₄), the calculated monoisotopic mass is 204.1878 g/mol . nih.govfoodb.ca HRMS analysis would yield a measured mass very close to this theoretical value, thereby confirming the elemental composition and distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. algimed.com This capability is particularly valuable in natural product chemistry, where the identification of novel compounds is common. uci.edu Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are often used to achieve the high resolution required for these measurements. researchgate.netyoutube.com The precision of HRMS is critical for structural elucidation and is often a requirement for the publication of new chemical entities. chemrxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. While mass spectrometry provides information about the molecular weight and elemental composition, NMR reveals the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are used to piece together the complex tricyclic structure of this compound. thegoodscentscompany.comwur.nl
¹³C NMR: The ¹³C NMR spectrum of this compound shows 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The chemical shifts of these signals provide information about the electronic environment of each carbon atom (e.g., whether it is part of a double bond, a cyclopropane (B1198618) ring, or a methyl group).
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their connectivity, and their spatial relationships. Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which are vital for assembling the molecular structure.
The detailed analysis of NMR data allows for the definitive assignment of the aromadendrane skeleton, including the relative stereochemistry of its chiral centers. wur.nl
The absolute configuration of chiral molecules like this compound is determined using chiroptical methods. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.org
Optical Rotation: This is a classical method that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.orgmasterorganicchemistry.com The direction and magnitude of the rotation are characteristic of a specific enantiomer. For example, (+)-aromadendrene is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). thegoodscentscompany.com The specific rotation is a standardized value used for comparison.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.netmdpi.com The resulting CD spectrum provides information about the stereochemical features of the molecule. For enantiomers, the CD spectra are mirror images of each other. nih.gov This technique is particularly powerful for assigning the absolute configuration of complex molecules by comparing experimental spectra with those predicted by theoretical calculations or with the spectra of related compounds of known stereochemistry.
These chiroptical methods are essential for distinguishing between enantiomers, such as (+)-aromadendrene and (-)-aromadendrene, which have identical physical properties except for their interaction with polarized light. wikipedia.orgnih.gov
Chemical Synthesis and Structural Modifications of Aromadendrene and Derivatives
Total Synthesis Approaches to Aromadendrene (B190605)
The complete chemical synthesis of this compound from simpler, achiral starting materials represents a significant challenge due to its complex, stereochemically dense core.
The landmark total synthesis of (-)-aromadendrene was accomplished by Büchi and colleagues in 1966. wur.nlnih.govacs.org This achievement was a pivotal moment in sesquiterpene chemistry, showcasing strategies to control the relative and absolute stereochemistry of the molecule's multiple chiral centers. The synthesis was not only a demonstration of synthetic prowess but was also critical in confirming the structure and configuration of the natural product. wur.nl While various synthetic strategies for constructing the core bicyclo[5.3.0]decane (hydroazulene) skeleton exist, the stereocontrolled introduction of the cyclopropane (B1198618) ring and the precise arrangement of methyl groups remain key challenges addressed in synthetic designs. acs.org More recent synthetic efforts in related complex terpenes continue to highlight the importance of developing novel stereoselective methodologies, such as catalytic organometallic reactions, to construct such intricate molecular architectures efficiently. nih.gov
Prior to its total synthesis, the relative stereochemistry of this compound had been deduced, but its absolute configuration remained unconfirmed. The work by Büchi's group was definitive in this regard. wur.nl By successfully completing the enantioselective synthesis of (-)-aromadendrene, they were able to compare the synthetic material's optical properties with those of the naturally occurring (+)-aromadendrene isolated from Eucalyptus globulus. The equal and opposite optical rotation confirmed that the natural product possessed the enantiomeric configuration. This method, where the absolute configuration of a complex natural product is unequivocally determined by synthesizing one of its enantiomers from a starting material of known configuration, remains a cornerstone of structural elucidation in natural product chemistry. wur.nlnih.gov
Semi-Synthetic Derivatization and Transformation Strategies
The natural abundance of (+)-aromadendrene from sources like eucalyptus oil makes it an attractive and inexpensive chiral starting material for the synthesis of other valuable sesquiterpenes and their derivatives. wur.nl
The this compound skeleton can be functionalized through regioselective oxidation and hydroxylation reactions to produce a variety of oxygenated derivatives. These reactions often target the allylic positions or the double bond. For instance, allylic hydroxylation can be achieved using reagents like selenium dioxide to introduce hydroxyl groups at specific positions, a common strategy in terpene chemistry. researchgate.net The choice of oxidant and reaction conditions allows for controlled functionalization. For example, the use of different oxidizing agents can lead to the formation of alcohols, ketones, or epoxides at various positions on the aromadendrane scaffold. mdpi.com Such transformations are crucial for producing derivatives like globulol, viridiflorol (B1683568), and various aromadendrane-diols, some of which are also naturally occurring. wur.nl
The aromadendrane framework is susceptible to skeletal rearrangements, particularly under acidic conditions, providing synthetic pathways to other important sesquiterpene classes. The key to these transformations often involves the strategic opening of the cyclopropane ring.
Guaianes: The guaiane (B1240927) skeleton, featuring a hydroazulene core without the cyclopropane ring, can be accessed from this compound derivatives. For instance, treatment of isoledene (B1206527) (a double-bond isomer of this compound) or its epoxide with acid leads to the cleavage of the C2–C3 bond of the cyclopropane ring, yielding compounds with a guaiane skeleton. wur.nlresearchgate.net This strategy has been used in the synthesis of naturally occurring guaianes like (-)-kessane. nih.govresearchgate.net
Cubebane and Cadinane (B1243036): Rearrangements can also lead to different tricyclic or bicyclic systems. The treatment of ledene epoxide, derived from this compound, with acid can induce rearrangements that form compounds with the cubebane and cadinane skeletons. wur.nlresearchgate.net These reactions proceed through carbocationic intermediates, where the initial opening of the epoxide ring is followed by a cascade of bond migrations. wur.nl This approach has enabled the synthesis of compounds such as (-)-cubenol, which possesses the cadinane framework. researchgate.netresearchgate.net
These rearrangement strategies highlight the synthetic versatility of the this compound scaffold as a hub for accessing diverse sesquiterpenoid structures.
Direct functionalization of this compound and its isomers allows for the preparation of a wide array of oxygenated derivatives.
Aromadendrane-4,10-diol: This di-hydroxylated derivative has been identified in various natural sources and synthesized. nih.govmedchemexpress.commedchemexpress.com Its synthesis can be achieved from this compound precursors through controlled hydroxylation reactions. The introduction of hydroxyl groups at the C4 and C10 positions significantly alters the polarity and biological profile of the parent compound. nih.gov
Allothis compound (B1252756) epoxide: Allothis compound is a naturally occurring diastereomer of this compound, often found alongside it in essential oils. wur.nl Its exocyclic double bond can be readily converted into an epoxide ring through reaction with peroxy acids (e.g., m-CPBA). The resulting compound, allothis compound epoxide, is a useful synthetic intermediate itself, with the reactive epoxide ring serving as a handle for further functionalization to introduce nucleophiles or to induce skeletal rearrangements. nih.govimsc.res.inthegoodscentscompany.com
The synthesis of these and other oxygenated derivatives expands the chemical diversity of the aromadendrane family, providing valuable compounds for further study. mdpi.com
Biomimetic Synthesis of this compound-Type Terpenoids
The intricate tricyclic framework of this compound has inspired biomimetic synthesis approaches that seek to replicate nature's elegant cyclization cascades. These strategies typically start from acyclic or macrocyclic precursors and employ carefully controlled conditions to induce the formation of the characteristic fused ring system. A central theme in the biosynthesis of this compound-type sesquiterpenoids is the cyclization of the C15 precursor, farnesyl diphosphate (B83284) (FPP). nih.gov This process is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.gov
A key platform intermediate in many biomimetic syntheses is bicyclogermacrene (B1253140), a strained bicyclic sesquiterpene. chemistryviews.org The synthesis of bicyclogermacrene itself can be achieved in a good-yielding, seven-step process, which then serves as a divergent point for accessing various this compound-type structures. chemistryviews.org This biomimetic approach leverages the inherent reactivity of bicyclogermacrene to undergo transannular cyclizations, mimicking the proposed biosynthetic pathways. Under specific catalytic conditions, bicyclogermacrene can be converted into several this compound sesquiterpenoids, including ledene, viridiflorol, palustrol, and spathulenol (B192435). chemistryviews.org
The biosynthesis begins with acetyl-CoA, which forms isopentenyl pyrophosphate (IPP) through the mevalonate (B85504) (MVA) pathway. nih.gov Concurrently, the methylerythritol phosphate (B84403) (MEP) pathway can also produce IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon units are assembled by farnesyl diphosphate synthase (FPPS) to create the 15-carbon FPP. nih.gov From FPP, sesquiterpene synthases catalyze the complex cyclization reactions that form the aromadendrane skeleton. nih.gov Subsequent modifications by enzymes like cytochrome P450 oxidases introduce further structural diversity to the basic framework. nih.gov
The following table summarizes key transformations in the biomimetic synthesis of this compound-type terpenoids.
| Precursor/Intermediate | Key Catalyst/Enzyme | Synthesized this compound-Type Terpenoid(s) |
| Farnesyl Diphosphate (FPP) | Sesquiterpene Synthases (STSs) | This compound skeleton |
| (+)-Bicyclogermacrene | (Not specified) | (+)-Ledene |
| (+)-Bicyclogermacrene | (Not specified) | (+)-Viridiflorol |
| (+)-Bicyclogermacrene | (Not specified) | (–)-Palustrol |
| (+)-Bicyclogermacrene | (Not specified) | (+)-Spathulenol |
Synthetic Utility as a Chiral Starting Material for Complex Molecule Synthesis
(+)-Aromadendrene, which is readily available as a major constituent (55-70%) of the sesquiterpene fraction from the essential oil of Eucalyptus globulus, is a valuable and cost-effective chiral precursor for the synthesis of other complex sesquiterpenes. wur.nlwur.nl Its well-defined stereochemistry and rigid tricyclic structure make it an excellent starting point for introducing new functionalities and rearranging the carbon skeleton to access a variety of other natural products. wur.nl
A common strategy involves the purification of crude eucalyptus oil fractions to yield pure derivatives of this compound. wur.nl One effective method is the ozonolysis of the crude oil, which converts (+)-aromadendrene into the crystalline and easily purifiable (+)-apoaromadendrone. wur.nl This ketone derivative serves as a versatile intermediate. wur.nl For instance, selective, acid-catalyzed cleavage of the C3-C4 bond of the cyclopropane ring in (+)-apoaromadendrone yields (-)-isoapoaromadendrone in high yield. wur.nl Subsequent ozonolysis of this product furnishes a keto alcohol that is a suitable chiral intermediate for the synthesis of guaiane-type sesquiterpenes. wur.nl This has been demonstrated in the synthesis of (-)-kessane. wur.nl
Furthermore, (+)-apoaromadendrone can be converted to its cis-fused epimer, alloaromadendrone, which is a key intermediate for synthesizing other aromadendrane alcohols like (-)-ledol and (+)-viridiflorol. wur.nl The utility of this compound extends beyond the aromadendrane and guaiane classes. By employing different bond cleavage and rearrangement strategies, compounds belonging to the maaliane, bicyclogermacrane, humulane, and cadinane classes of sesquiterpenes have been successfully synthesized from (+)-aromadendrene. wur.nl This versatility establishes (+)-aromadendrene as a powerful tool in the chiral pool synthesis of structurally diverse natural products. wur.nl
The table below outlines several complex molecules synthesized using (+)-aromadendrene as the initial chiral starting material.
| This compound-Derived Intermediate | Target Complex Molecule | Sesquiterpene Class |
| (+)-Apoaromadendrone | (-)-Kessane | Guaiane |
| (+)-Apoaromadendrone | (+)-Maaliol | Maaliane |
| Alloaromadendrone | (-)-Ledol | Aromadendrane |
| Alloaromadendrone | (+)-Viridiflorol | Aromadendrane |
| Isoledene | Humulenedione | Humulane |
| Isoledene | (-)-Cubenol | Cadinane |
Ecological and Inter Organismal Functions of Aromadendrene
Role in Plant Defense Mechanisms
Plants produce a vast array of secondary metabolites to defend themselves against biotic and abiotic stresses. Aromadendrene (B190605) is one such compound that is integral to several defense strategies.
Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the germination, growth, survival, and reproduction of other plants. thegoodscentscompany.comaromatics.comresearchgate.net Essential oils rich in terpenoids, including this compound, have demonstrated phytotoxic or allelopathic effects. mdpi.comresearchgate.netmdpi.com
For instance, the essential oil of Eucalyptus amplifolia contains this compound (6.65%) and has been noted for its phytotoxic effects. mdpi.com Similarly, the essential oil of Litsea pungens, which also contains this compound, has shown strong allelopathic capabilities, inhibiting the seed germination and seedling growth of weeds like Lolium perenne and Bidens pilosa. mdpi.com Studies on essential oils from various medicinal and aromatic plants have confirmed their potential to inhibit the development of other plants, suggesting a role for their constituent compounds, like this compound, in weed management. researchgate.netmdpi.comupit.ro The soil under certain aromatic shrubs that release terpenoids can also exhibit high phytotoxicity, affecting the surrounding plant community. mdpi.com
Table 1: Plants Containing this compound with Documented Allelopathic or Phytotoxic Potential
| Plant Species | This compound Presence | Observed Effect | Target Species | Citation |
| Eucalyptus amplifolia | Present in essential oil (6.65%) | Phytotoxic effects | Not specified | mdpi.com |
| Litsea pungens | Present in essential oil | Inhibition of seed germination and seedling growth | Lolium perenne, Bidens pilosa | mdpi.com |
This compound contributes to a plant's defense by acting as a deterrent or repellent against herbivores and insect pests. aromatics.comnih.govnikura.com The volatile nature of essential oils allows them to act as spatial repellents, discouraging insects from landing or feeding. nih.gov
Research on the essential oils of Blepharocalyx cruckshanksii and Pilgerodendron uviferum, which contain this compound, has demonstrated repellent and antifeedant activity against the horn fly, Haematobia irritans. mdpi.com While many essential oils and their components show antifeedant properties, the effectiveness can vary significantly depending on the insect species and the specific compounds. nih.govnih.govfrontiersin.orgmdpi.com The repellent properties of many plant-derived compounds are attributed to their ability to disrupt the odor-sensing activity of insects. nih.gov
This compound possesses notable antimicrobial properties, defending plants against pathogenic fungi and bacteria. Studies have shown that (+)-Aromadendrene has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. uad.ac.id
A key study on the essential oil of Eucalyptus globulus fruits found that this compound was the main component (31.17%) and was likely responsible for the oil's antimicrobial properties. uad.ac.id This essential oil showed marked inhibition against several Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). uad.ac.id When tested individually, this compound exhibited antimicrobial activity, and its combination with another terpenoid, 1,8-cineole, showed a synergistic effect. uad.ac.id
Table 2: Antimicrobial Activity of this compound from Eucalyptus globulus Fruit Oil
| Microorganism | Type | Susceptibility to this compound | Citation |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | Susceptible | uad.ac.id |
| Enterococcus faecalis (VRE) | Gram-positive bacteria | Susceptible | uad.ac.id |
| Streptococcus pyogenes | Gram-positive bacteria | Sensitive | uad.ac.id |
Plants can be "primed" for an enhanced defense response upon future attacks. nih.gov This involves the plant entering a state of readiness, allowing for a faster and stronger activation of defenses when a threat is detected. researchgate.netnih.gov Volatile organic compounds (VOCs) released by plants play a crucial role in this signaling process. researchgate.netashs.orgmdpi.com
The release of allothis compound (B1252756) has been observed in plants like Ficus benjamina in response to herbivory by Spodoptera exigua. researchgate.net The emission of such herbivore-induced plant volatiles (HIPVs) is a key signaling mechanism. researchgate.netaloki.hu These chemical signals can alert other parts of the same plant or even neighboring plants to the presence of a threat, enabling them to prepare their defenses. researchgate.net While direct evidence for this compound as a priming agent is still emerging, its role as a component of HIPV blends strongly suggests its involvement in these complex signaling networks that are fundamental to plant defense. nih.govresearchgate.net
Contributions to Oxidative Stress Resistance in Organisms (e.g., Caenorhabditis elegans, Terrestrial Plants)
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a common challenge for all aerobic organisms. researchgate.netnih.gov Research has shown that certain natural compounds, including this compound isomers, can contribute to oxidative stress resistance.
A study on the essential oil of mixed-type Cinnamomum osmophloeum leaves revealed that a minor component, allothis compound (5.0%), played a key role in protecting the nematode Caenorhabditis elegans against juglone-induced oxidative stress. mdpi.com This protective effect was significant enough to prolong the lifespan of the nematode. mdpi.com The mechanism for this enhanced stress resistance and longevity was found to be dependent on the DAF-16/FOXO transcription factor, a key regulator of stress response and aging in C. elegans. mdpi.com In plants, contamination with pollutants like polycyclic aromatic hydrocarbons can induce oxidative stress, and plants respond by activating antioxidant defenses. nih.gov The ability of compounds like allothis compound to mitigate oxidative stress in other organisms suggests a similar protective role within the plants that produce them. mdpi.comfrontiersin.org
Influence on Plant-Insect Interactions (e.g., Attracting Beneficial Insects)
Beyond deterring herbivores, the volatile compounds released by plants, including this compound, play a crucial role in mediating complex interactions between plants and insects, particularly in attracting beneficial insects such as predators and parasitoids of herbivores. mdpi.commdpi.comnih.govresearchgate.netnih.govmdpi.comnih.goventomobrasilis.org
When a plant is attacked by herbivores, it releases a specific blend of HIPVs. researchgate.netaloki.hu These volatiles can act as a "call for help," guiding natural enemies to the location of the feeding herbivore. researchgate.netaloki.hucirad.fr For instance, allothis compound has been identified as a component of the volatile blend emitted by plants in response to herbivory. researchgate.net The attraction of these "bodyguards" provides the plant with an indirect defense mechanism, as the predators and parasitoids help to reduce the herbivore pressure. nih.gov This tritrophic interaction is a sophisticated defense strategy where compounds like this compound are key chemical messengers. aloki.hu
Adaptive Responses to Biotic and Abiotic Stresses
Plants, being sessile organisms, have evolved complex and sophisticated mechanisms to cope with a variety of environmental challenges, broadly categorized as biotic and abiotic stresses. mdpi.commdpi.com Biotic stresses are those caused by living organisms such as herbivores, pathogens (bacteria, fungi), and nematodes. cornell.edufrontiersin.org Abiotic stresses encompass non-living environmental factors like drought, salinity, extreme temperatures, and heavy metal contamination. mdpi.comnih.gov A key component of a plant's adaptive strategy involves the production of a diverse array of secondary metabolites, including terpenoids like this compound. mdpi.comresearchgate.net These compounds are not essential for primary growth and development but play a crucial role in the plant's defense and interaction with its environment. mdpi.comresearchgate.net The production of essential oils, which are complex mixtures of volatile compounds including this compound, is a well-documented response to stress, helping plants to adapt and survive. researchgate.netresearchgate.net
This compound and its derivatives are integral to the plant's chemical defense arsenal. mdpi.comnih.gov Their synthesis and accumulation can be constitutive (always present) or induced upon encountering a specific threat. frontiersin.orgnih.gov The presence of these compounds can deter herbivores, inhibit the growth of pathogens, and mitigate the physiological damage caused by abiotic factors. nih.govcaymanchem.commdpi.com This section explores the detailed research findings on the role of this compound in mediating adaptive responses to both biotic and abiotic stresses.
Biotic Stress Response
Plants release volatile terpenoids, including this compound, in significant quantities when attacked by pests or pathogenic microorganisms. nih.gov This response serves as a direct chemical defense. Research has demonstrated the effectiveness of this compound and essential oils containing it against a range of biotic threats.
Antibacterial and Antifungal Activity: this compound exhibits notable activity against various plant pathogens. For instance, it is active against several strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). caymanchem.com Essential oils rich in this compound derivatives have shown inhibitory actions against fungi like Fusarium graminearum, Rhizobium graminearum, and Botrytis cinerea. nih.gov Furthermore, aromadendrane-4,10-diol, an this compound derivative isolated from Xylopia brasiliensis, has demonstrated inhibitory activity against the fungus Cladosporium cladosporioides. nih.gov Essential oils from Schinus molle, rich in spathulenol (B192435) (an this compound-type sesquiterpene), showed inhibition against Xanthomonas citri, the bacterium causing citrus canker. nih.gov
Insecticidal Properties and Herbivory Defense: Volatile terpenoids function as inherent protective mechanisms against insect pests. nih.gov The production of these compounds can repel herbivores or be toxic to them. cornell.eduresearchgate.net When plants are attacked by insects, they release volatile chemical signals that can not only deter the attacking herbivore but also attract natural enemies of the herbivores, such as parasitoids. nih.gov While direct studies quantifying the specific induction of this compound by herbivory are specific to the plant species, the general role of sesquiterpenes in plant-herbivore interactions is well-established. cornell.edu In environments with consistently high herbivore pressure, plants may favor high levels of constitutive defenses, including compounds like this compound, over induced responses. nih.gov
Allelopathy: Some plants release chemicals that inhibit the growth of neighboring plants, a phenomenon known as allelopathy. This can be considered a response to the biotic stress of competition. Essential oils containing this compound derivatives, such as those from Cleome amblyocarpa, have demonstrated significant allelopathic activity, inhibiting the germination and growth of competing weeds like Dactyloctenium aegyptium. mdpi.com
Table 1: Research Findings on this compound's Role in Biotic Stress Response
| Biotic Stressor | Organism(s) Studied | Key Findings Related to this compound/Derivatives | Source |
|---|---|---|---|
| Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant enterococci (VRE) | This compound is active against various strains with MICs ranging from 0.25-1 mg/ml. caymanchem.com | caymanchem.com |
| Bacteria | Xanthomonas citri (causes citrus canker) | Essential oil of Schinus molle, rich in spathulenol (an this compound-type sesquiterpene), showed inhibition against this bacterium. nih.gov | nih.gov |
| Fungi | Fusarium graminearum, Rhizobium graminearum, Botrytis cinerea | Essential oils containing this compound derivatives exhibited effective inhibitory actions. nih.gov | nih.gov |
| Fungi | Cladosporium cladosporioides | Aromadendrane-4,10-diol, isolated from Xylopia brasiliensis, exhibited inhibitory activity. nih.gov | nih.gov |
| Plant Competition (Allelopathy) | Dactyloctenium aegyptium (weed) | Essential oil of Cleome amblyocarpa, containing allothis compound epoxide, showed substantial inhibitory activity against germination and seedling growth. mdpi.com | mdpi.com |
Abiotic Stress Response
Abiotic stresses trigger a cascade of physiological and biochemical changes in plants, often leading to oxidative stress through the production of reactive oxygen species (ROS). mdpi.comnih.gov Plants produce antioxidant compounds to counteract this damage. nih.gov The synthesis of essential oils, including this compound, is recognized as an adaptive response to various abiotic stressors. researchgate.net
Antioxidant Activity: this compound has demonstrated hepatoprotective effects by inhibiting the formation of thiobarbituric acid reactive substances (TBARS), which are indicators of oxidative stress. caymanchem.com In one study, this compound at a concentration of 1 mM inhibited tert-butyl hydroperoxide-induced TBARS formation in isolated rat liver hepatocytes, showcasing its antioxidant potential. caymanchem.com This antioxidant capacity is crucial for protecting plant cells from damage during periods of environmental stress. mdpi.com
Influence of Environmental Factors on Production: The quantity and composition of essential oils, and therefore the concentration of this compound, are significantly influenced by environmental conditions. researchgate.netmdpi.com Factors such as drought, high temperatures, and intense radiation can lead to an increase in the production of essential oils as a protective measure. researchgate.net This suggests that the synthesis of this compound is part of a plant's broader strategy to acclimate to harsh environmental conditions. nih.gov For example, studies have shown that stress caused by elements in the soil, like heavy metals, can increase essential oil production in plants. researchgate.net While direct quantification of this compound under specific abiotic stresses is needed, the general trend indicates its involvement in the plant's adaptive response. mdpi.comresearchgate.net
Table 2: Research Findings on this compound's Role in Abiotic Stress Response
| Abiotic Stressor | Observed Effect/Mechanism | Key Findings Related to this compound/Derivatives | Source |
|---|---|---|---|
| Oxidative Stress | Antioxidant Activity | This compound (1 mM) inhibits tert-butyl hydroperoxide-induced formation of TBARS, indicating it can mitigate oxidative damage. caymanchem.com | caymanchem.com |
| General Environmental Stress (e.g., drought, high temperature, soil composition) | Induction of Secondary Metabolites | Environmental stress conditions generally increase the production of essential oils in aromatic and medicinal plants as an adaptive mechanism. researchgate.net The chemical composition of essential oils, which can include this compound, varies with environmental and climatic conditions. mdpi.com | researchgate.netmdpi.com |
Biological Activities and Mechanistic Investigations Non Human Contexts
Anti-Inflammatory and Analgesic Activities
Aromadendrene (B190605) and related sesquiterpenes have demonstrated notable anti-inflammatory and analgesic properties in various non-human studies. These activities are attributed to the compound's ability to modulate the body's response to inflammatory stimuli and pain signals.
Essential oils containing this compound derivatives have been reported to possess significant anti-inflammatory capabilities nih.gov. The anti-inflammatory actions of sesquiterpenes are often linked to their interference with key inflammatory pathways and the production of inflammatory mediators nih.gov. While this compound-type sesquiterpenes are recognized for broad anti-inflammatory activities, specific mechanistic studies on isolated this compound are limited in the available literature nih.gov. The general mechanism for many anti-inflammatory compounds involves the inhibition of signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is a primary regulator of the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) frontiersin.orgfrontiersin.orgresearchgate.net.
It is important to distinguish this compound (a sesquiterpene) from aromadendrin (a flavonoid), as the latter has been more extensively studied for its anti-inflammatory mechanisms. Studies on aromadendrin have shown it can effectively reduce the upregulation of cytokines and suppress NF-κB activation in various cell models nih.govnih.gov.
The analgesic, or antinociceptive, effects of compounds are often evaluated in non-human models that simulate different types of pain. Standard preclinical assays include the formalin test, which assesses response to both acute neurogenic pain and persistent inflammatory pain, and the acetic acid-induced writhing test, which models visceral inflammatory pain nih.govresearchgate.netdovepress.commeliordiscovery.comnuchemsciences.com.
While essential oils from plants known to contain this compound are used in traditional medicine for pain relief and have been shown to possess analgesic and anti-inflammatory properties, specific studies detailing the antinociceptive effects of isolated this compound in these established in vivo models are not extensively documented in the retrieved scientific literature uad.ac.id. The second phase of the formalin test is particularly relevant for evaluating anti-inflammatory analgesics, as it is characterized by the release of inflammatory mediators meliordiscovery.comnuchemsciences.com.
Antioxidant Properties
This compound and its isomers exhibit significant antioxidant properties, primarily through their ability to neutralize free radicals and protect against the cellular damage caused by oxidative stress.
The antioxidant capacity of natural compounds is frequently assessed by their ability to scavenge synthetic free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS) nih.govnih.gove3s-conferences.orgresearchgate.net. An essential oil isolated from Dianella ensifolia, which contains allo-aromadendrene as its most predominant component (7.3%), demonstrated a moderate capacity to scavenge ABTS radicals, although its effect on DPPH radicals was weak researchgate.net. This suggests that the structure of allo-aromadendrene is more effective at donating a hydrogen atom to the ABTS radical.
Table 1: Free Radical Scavenging Activity of Dianella ensifolia Essential Oil (7.3% Allo-aromadendrene)
| Assay | IC₅₀ Value (mg/mL) | Reference Compound | IC₅₀ Value of Reference (mg/mL) |
|---|---|---|---|
| DPPH Radical Scavenging | 1.37 | BHT | 0.005 |
| ABTS Radical Scavenging | 0.13 | Trolox | 0.036 |
Beyond simple radical scavenging, certain isomers of this compound have shown protective effects against oxidative damage in biological systems. Specifically, allo-aromadendrene has been studied for its potent in vivo antioxidant effects in the nematode Caenorhabditis elegans researchgate.netmedchemexpress.com. In this model, allo-aromadendrene was found to protect the organism against oxidative stress induced by juglone, a pro-oxidant compound researchgate.netmedchemexpress.com. Furthermore, this protective effect was associated with an extension of the lifespan of C. elegans, indicating that allo-aromadendrene can mitigate the cumulative cellular damage that contributes to aging researchgate.netmedchemexpress.com.
Antimicrobial Efficacy
This compound has been identified as a significant antimicrobial agent, particularly within the essential oil of Eucalyptus globulus fruits. Its efficacy has been most notably demonstrated against a range of Gram-positive bacteria, including strains that have developed resistance to multiple antibiotics uad.ac.idtandfonline.comnih.gov.
Studies indicate that this compound is likely a primary compound responsible for the antimicrobial properties of this essential oil uad.ac.idnih.gov. Its activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), is of particular interest uad.ac.idtandfonline.comnih.gov. The mechanism of action is suggested to be related to its lipophilic nature, which may allow it to disrupt the bacterial cell membrane's fluidity and permeability tandfonline.com. In contrast, its efficacy against Gram-negative bacteria is substantially lower uad.ac.id.
The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Type | Strain Details | MIC (mg/mL) |
|---|---|---|---|
| Streptococcus pyogenes | Gram-positive | ATCC 19615 | 0.12 |
| Streptococcus pneumoniae | Gram-positive | ATCC 49619 | 0.25 |
| Staphylococcus aureus | Gram-positive | ATCC 29213 | 0.5 |
| MRSA | Gram-positive | Clinical Isolate 14649 | 0.5 |
| MRSA | Gram-positive | ATCC 33591 | 1 |
| Enterococcus faecalis | Gram-positive | ATCC 29212 | 1 |
| VRE | Gram-positive | Clinical Isolate 14792 | 1 |
| Acinetobacter baumanii | Gram-negative | ATCC 19606 | >4 |
| Escherichia coli | Gram-negative | ATCC 25922 | >4 |
| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | >4 |
| Candida albicans | Yeast | ATCC 90028 | >4 |
Antibacterial Activity
This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research indicates that its efficacy is more pronounced against these bacteria compared to Gram-negative strains. This selectivity is attributed to the structural differences in the cell walls of these bacterial types.
Gram-Positive and Multi-Drug Resistant Strains:
Studies have shown that this compound is a significant contributor to the antimicrobial effects of certain essential oils. For instance, in an investigation of Eucalyptus globulus fruit oil, where this compound was a major component, the oil exhibited marked inhibition against multi-drug resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.govresearchgate.net The minimum inhibitory concentration (MIC) values of the essential oil against MRSA strains were found to be in the range of 250 to 1000 µg/ml. mdpi.com Further analysis revealed that this compound's individual antimicrobial activity was stronger than that of other major components like 1,8-cineole, suggesting it is a primary active agent. mdpi.com
The antibacterial activity of this compound extends to other Gram-positive bacteria as well. For example, Streptococcus pyogenes has been identified as a particularly sensitive strain to essential oils rich in this compound, with MIC values as low as 0.12 mg/ml for the pure compound.
Gram-Negative Bacteria:
In contrast to its effects on Gram-positive bacteria, this compound and the essential oils containing it have shown limited activity against multi-drug resistant Gram-negative bacteria. mdpi.com The complex outer membrane of Gram-negative bacteria is believed to act as a barrier, restricting the entry of lipophilic compounds like this compound. While some activity has been noted against certain Gram-negative species, such as Acinetobacter baumannii, the inhibitory concentrations are generally higher than those required for Gram-positive bacteria.
Biofilm Inhibition:
While extensive research on the specific biofilm-inhibiting properties of isolated this compound is limited, the broader class of compounds to which it belongs, terpenoids, and essential oils rich in these compounds, are known to interfere with bacterial biofilm formation. nih.govnih.govfrontiersin.org The mechanisms of biofilm inhibition by such lipophilic compounds can include the disruption of bacterial communication (quorum sensing), interference with cell adhesion to surfaces, and the alteration of the extracellular polymeric substance (EPS) matrix that encases the biofilm. nih.gov Given this compound's established antibacterial effects, it is plausible that it contributes to the anti-biofilm properties of the essential oils in which it is found.
Table 1: Antibacterial Activity of this compound and a-Aromadendrene-rich Essential Oil
| Bacteria | Type | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | MRSA | 250-1000 | mdpi.com |
| Enterococcus faecalis | Gram-Positive | VRE | 500-1000 | mdpi.com |
| Streptococcus pyogenes | Gram-Positive | - | 120 | |
| Acinetobacter baumannii | Gram-Negative | - | 1000 |
Antifungal Activity
This compound and its derivatives have shown promise as antifungal agents. A notable study identified an this compound-type sesquiterpenoid, aromadendrane-4,10-diol, isolated from the leaves of Xylopia brasiliensis, as having inhibitory activity against the fungus Cladosporium cladosporioides. nih.gov This finding is significant as Cladosporium species are common molds that can act as plant pathogens and are also known to be allergens in humans.
While specific data on this compound's activity against other fungal species is emerging, essential oils containing this compound as a constituent have been evaluated for their effects on various fungi. For instance, some essential oils with this compound have been tested against species of Candida, Aspergillus, and Cryptococcus, which are opportunistic human pathogens. researchgate.netmdpi.comnih.govnih.govmdpi.com The antifungal mechanisms of terpenoids like this compound are often attributed to their ability to disrupt the fungal cell membrane, interfere with ergosterol synthesis, and inhibit key cellular enzymes. mdpi.com
Table 2: Antifungal Activity of an this compound-type Sesquiterpenoid
| Fungus | Compound | Source | Activity | Reference |
|---|---|---|---|---|
| Cladosporium cladosporioides | Aromadendrane-4,10-diol | Xylopia brasiliensis | Inhibitory | nih.gov |
Cytotoxic and Antiproliferative Effects on Non-Human Cell Lines
Inhibition of Cell Growth and Proliferation (e.g., Mammary Epithelial Cells)
Research has indicated that this compound and its isomers possess cytotoxic and antiproliferative properties against various non-human cell lines. A significant finding in this area is the activity of allo-aromadendrene, an epimer of this compound. One study demonstrated that allo-aromadendrene significantly inhibits the growth and proliferation of highly malignant +SA mammary epithelial cells at a concentration of 20 μM.
The cytotoxic effects of essential oils containing this compound have also been investigated. For example, essential oils from Eryngium campestre and Eryngium amethystinum, which are rich in sesquiterpenoids including this compound, exhibited strong cytotoxicity against tumor cells, with IC50 values ranging from 1.57 to 5.32 μg/mL. nih.gov These values are comparable to those of the chemotherapy drug cisplatin, highlighting the potential of these natural compounds in cancer research.
Table 3: Cytotoxic and Antiproliferative Effects of this compound and Related Compounds
| Cell Line | Compound | Concentration | Effect | Reference |
|---|---|---|---|---|
| +SA Mammary Epithelial Cells | Allo-aromadendrene | 20 µM | Significant inhibition of growth and proliferation | |
| Tumor Cells | Eryngium amethystinum Essential Oil | 1.65–5.32 µg/mL (IC50) | Strong cytotoxicity | nih.gov |
| Tumor Cells | Eryngium campestre Essential Oil | 1.57–2.99 µg/mL (IC50) | Strong cytotoxicity | nih.gov |
Neurobiological Activities
Neuronal Differentiation Promotion (e.g., PC12 cells, N1E115 cells)
Recent studies have uncovered the potential of this compound-type sesquiterpenoids in promoting neuronal differentiation. A pivotal study identified a novel compound, aromadendrane-4β,10α-diol, which demonstrated the ability to induce neuronal differentiation in an NGF-induced PC12 cell model. nih.gov This compound was found to effectively enhance neurite outgrowth in a time-dependent manner in both NGF-treated PC12 cells and N1E115 cells. nih.gov
Further investigation in cultured primary cortical neurons revealed that aromadendrane-4β,10α-diol significantly increased neurite outgrowth and the number of neurites on the soma and bifurcations. The mechanism behind this activity was linked to the activation of the ERK signaling pathway, which is known to play a crucial role in neuronal growth and differentiation. nih.gov These findings suggest that this compound-related compounds could be beneficial in the context of brain health and the study of neurodegenerative diseases.
Table 4: Neurobiological Activity of an this compound-type Sesquiterpenoid
| Cell Line | Compound | Effect | Mechanism | Reference |
|---|---|---|---|---|
| PC12 cells (NGF-treated) | Aromadendrane-4β,10α-diol | Enhanced neurite outgrowth | Activation of ERK signaling pathway | nih.gov |
| N1E115 cells | Aromadendrane-4β,10α-diol | Enhanced neurite outgrowth | Activation of ERK signaling pathway | nih.gov |
| Primary cortical neurons | Aromadendrane-4β,10α-diol | Increased neurite outgrowth, number of neurites, and bifurcations | Activation of ERK signaling pathway | nih.gov |
Neuroprotective Effects (e.g., against oxidative stress)
The neuroprotective potential of this compound-related compounds, particularly against oxidative stress, has been an area of growing interest. Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases. mdpi.com
A study focusing on allothis compound (B1252756), an isomer of this compound, demonstrated its potent in vivo protective effect against juglone-induced oxidative stress in the nematode Caenorhabditis elegans. nih.gov Not only did allothis compound protect against oxidative damage, but it also extended the lifespan of the organism. nih.gov Mechanistic studies indicated that the transcription factor DAF-16, a key regulator of stress resistance and longevity, is required for the observed effects of allothis compound. nih.gov
While direct studies on this compound's neuroprotective effects in mammalian neuronal cell models are still emerging, the antioxidant properties of essential oils containing this compound and its derivatives suggest a potential for mitigating oxidative stress in the nervous system. nih.gov The ability of these lipophilic compounds to potentially cross the blood-brain barrier makes them interesting candidates for further investigation in the context of neuroprotection.
Table 5: Neuroprotective Effects of an this compound Isomer
| Model Organism/System | Compound | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Caenorhabditis elegans | Allothis compound | Protection against juglone-induced oxidative stress, lifespan extension | Requires DAF-16 transcription factor | nih.gov |
Insecticidal and Anti-alimentary Properties
This compound, a naturally occurring sesquiterpene, has been identified as a component in various plant essential oils that exhibit significant insecticidal and anti-alimentary (antifeedant) properties. Research into the bioactivity of these essential oils has demonstrated their potential as natural alternatives to synthetic pesticides for controlling a range of insect pests, particularly those that affect stored products.
In addition to lethal effects, essential oils containing this compound have demonstrated antifeedant and repellent activities. Antifeedant compounds deter insects from feeding, which can lead to starvation and reduced crop damage. Studies on the red flour beetle, Tribolium castaneum, a common pest of stored grains, have shown that various essential oils can effectively repel the insects and deter feeding nih.govekb.egnih.gov. While many studies focus on the entire essential oil, the presence of this compound in active oils suggests its role in these defensive properties. The biological activity of an essential oil can be the result of the synergistic or additive effects of its various components nih.gov.
The following table summarizes the insecticidal activity of an essential oil where this compound is a notable component. It is important to note that the toxicity values represent the effect of the entire essential oil and not of pure this compound.
Elucidation of Cellular and Molecular Mechanisms of Action
The precise cellular and molecular mechanisms through which this compound exerts its insecticidal effects are not yet fully elucidated. However, research on the mode of action of essential oils and their constituent terpenoids suggests that neurotoxicity is a primary mechanism. These lipophilic compounds can readily penetrate the insect cuticle and interfere with the nervous system.
One of the key targets for many botanical insecticides is the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the central nervous system in insects, as it is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve impulses, paralysis, and eventual death of the insect mdpi.com. An essential oil from Premna corymbosa, which contains a high concentration of allo-aromadendrene (39.7%), has demonstrated inhibitory activity against AChE. This suggests that allo-aromadendrene may contribute to the neurotoxic effects of the oil by targeting the cholinergic system of insects.
The following table details the acetylcholinesterase inhibitory activity of an essential oil rich in an this compound isomer.
Synthetic Biology and Metabolic Engineering for Enhanced Production
Strategies for Efficient Biosynthesis in Engineered Microbial Hosts
A variety of strategies are employed to engineer microbial cells into efficient factories for aromadendrene-type sesquiterpenoids. These methods generally involve the identification and modification of key enzymes, the optimization of metabolic pathways, and the fine-tuning of gene expression within the host organism. nih.govpurdue.edu The goal is to channel the cell's resources towards the production of the target molecule, minimizing the formation of byproducts and overcoming the natural regulatory mechanisms of the host. nih.gov
The central enzymes in the biosynthesis of This compound (B190605) are sesquiterpene synthases (STSs). nih.gov These enzymes catalyze the cyclization of the universal precursor, farnesyl diphosphate (B83284) (FPP), into the specific this compound carbon skeleton. nih.gov Consequently, the discovery and engineering of highly active and specific STSs represent a critical bottleneck in achieving efficient biosynthesis. mdpi.comnih.gov
Currently reported STSs capable of producing this compound-type structures include viridiflorol (B1683568) synthase, viridiflorene synthase, and α-gurjunene synthase. nih.gov For instance, a viridiflorol synthase has been successfully engineered to improve the biosynthesis of viridiflorol in an Escherichia coli strain. nih.govresearchgate.net The discovery of new STSs with desirable properties is often accelerated by multi-omics analysis, including genome sequencing and transcriptome analysis of organisms known to produce these compounds. mdpi.com
Protein engineering is a vital tool used to enhance the properties of these enzymes, such as their catalytic efficiency, stability, and product specificity. mednexus.orgmednexus.orgresearchgate.net Techniques like directed evolution and structure-assisted protein engineering are employed to create mutant enzymes with improved characteristics for industrial applications. mednexus.orgresearchgate.net The instability, low selectivity, and slow catalytic rates of native proteins can often be overcome through these targeted modifications. mednexus.org
To achieve high yields of this compound, the metabolic pathways of the host organism must be extensively remodeled. This involves introducing genes from other species (heterologous expression) and optimizing the native pathways to ensure a high flux towards the precursor FPP. mdpi.comnih.gov Model microorganisms like Escherichia coli and Saccharomyces cerevisiae are frequently used due to their well-understood genetics and ease of cultivation. mdpi.comexlibrisgroup.comnih.gov The oleaginous yeast Yarrowia lipolytica is also an attractive host due to its high capacity for producing acetyl-CoA, a key building block for terpenoid synthesis. nih.govdtu.dk
The biosynthesis of FPP originates from two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov Engineering efforts focus on upregulating the expression of genes in these pathways to increase the intracellular pool of FPP available for the STS enzyme. mdpi.com
Table 1: Examples of Metabolic Engineering Strategies in Different Host Organisms
| Host Organism | Engineering Strategy | Target Pathway | Key Genes Overexpressed/Modified | Reference |
| Escherichia coli | Enhance precursor supply for aromatic compounds. | Central Carbon Metabolism / Shikimate Pathway | ppsA (phosphoenolpyruvate synthase), tktA (transketolase) | nih.govtamu.edu |
| Introduction of a heterologous pathway to bypass native regulation. | Mevalonate (MVA) Pathway | Heterologous MVA pathway genes from S. cerevisiae | mdpi.com | |
| Engineering for viridiflorol (an this compound-type sesquiterpene) production. | MVA Pathway & STS Expression | Viridiflorol synthase | nih.govresearchgate.net | |
| Saccharomyces cerevisiae | Overexpression of the entire upstream pathway. | Mevalonate (MVA) Pathway | All eight genes of the MVA pathway. | mdpi.com |
| Downregulation of competing pathways. | Sterol Biosynthesis | Repression of ERG9 (squalene synthase) to redirect FPP from sterol to sesquiterpene production. | mednexus.orgmednexus.org | |
| Yarrowia lipolytica | Leveraging native metabolism for high precursor supply. | Acetyl-CoA Metabolism | Optimization of pathways for producing chemicals derived from acetyl-CoA. | nih.gov |
| Engineering for xylose utilization to use alternative feedstocks. | Xylose Metabolism | Overexpression of xylose reductase and xylitol (B92547) dehydrogenase. | nih.gov |
This table is illustrative of general strategies for terpenoid and aromatic compound production in these hosts, which are applicable to this compound.
Fine-tuning the expression of pathway genes is crucial for maximizing production. nih.gov This is because the overexpression of enzymes can place a significant metabolic burden on the host cell, and an imbalance in pathway intermediates can lead to the accumulation of toxic compounds. researchgate.net Transcriptional regulation, which controls the rate at which genes are transcribed into RNA, is a primary method for achieving this balance. researchgate.net
Engineers use a variety of genetic tools, such as promoters of different strengths, to precisely control the expression level of each enzyme in the biosynthetic pathway. nih.govresearchgate.net Constructing promoter libraries allows for the optimization of metabolic flux, ensuring that resources are channeled efficiently from the central metabolism to the final product. nih.govresearchgate.net Furthermore, global transcription factors can be engineered to influence multiple metabolic pathways simultaneously, which is critical for balancing metabolic flux and increasing the host's tolerance to the desired terpenoid product. nih.gov
Integration of Computational and Experimental Approaches in Synthetic Biology
Modern synthetic biology heavily relies on the integration of computational design and experimental validation. nih.govmdpi.com Computational tools are essential for navigating the complexity of biological systems and accelerating the design-build-test-learn cycle of engineering. nih.govnorthwestern.edu
For this compound production, computational approaches can be used to:
Model Metabolic Flux: Tools like Flux Balance Analysis (FBA) can predict how changes in gene expression will affect the flow of metabolites through the cell, helping to identify bottlenecks in production. nih.gov
Guide Enzyme Engineering: Computational chemistry and machine learning methods can analyze the structure of STSs to predict mutations that might enhance their activity or alter their specificity. mdpi.com The absence of a crystal structure for this compound-type STSs currently limits these efforts, making the acquisition of such structures a key research goal. researchgate.net
Design Genetic Circuits: Software can help design and assemble the DNA constructs needed to introduce and regulate the biosynthetic pathways in the host organism. nih.gov
This iterative process, where computational predictions are tested experimentally and the results are used to refine the models, significantly accelerates the development of high-producing microbial strains. nih.govmdpi.com
Q & A
Basic Research Questions
Q. How can researchers standardize the quantification of aromadendrene in plant extracts or environmental samples?
- Methodological Guidance : Use gas chromatography-mass spectrometry (GC-MS) or proton-transfer-reaction mass spectrometry (PTR-MS) for quantification. Calibrate instruments with certified standards and account for matrix effects (e.g., humidity in atmospheric studies). For environmental flux measurements, apply dynamic chamber systems to capture emissions from plant sources .
Q. What experimental protocols are recommended for assessing this compound's antimicrobial activity against drug-resistant pathogens?
- Methodological Guidance : Conduct minimum inhibitory concentration (MIC) assays using standardized broth microdilution methods (CLSI guidelines). Include positive controls (e.g., vancomycin for VRE) and test across multiple bacterial strains to account for variability. Validate results with time-kill curve analyses and fractional inhibitory concentration (FIC) indices to assess synergy with other terpenoids .
Q. What solvents and storage conditions are optimal for maintaining this compound stability in vitro?
- Methodological Guidance : Dissolve this compound in ethanol, DMSO, or dimethylformamide at concentrations ≤30 mg/mL. Store aliquots at -20°C in amber vials to prevent oxidation. Monitor degradation via HPLC or NMR over time, especially for long-term studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antiproliferative IC₅₀ values) across studies?
- Methodological Guidance :
- Variable Control : Standardize cell lines (e.g., HepG2 vs. PC3), culture conditions, and purity of this compound (≥80% by GC-MS).
- Data Harmonization : Perform meta-analyses with weighting for sample size and methodological rigor. Use QSAR (quantitative structure-activity relationship) models to correlate structural features (e.g., cyclopropane rings) with activity .
Q. What experimental designs are suitable for investigating this compound's acid-catalyzed rearrangement products?
- Methodological Guidance :
- Reaction Setup : Use anhydrous conditions with catalysts like BF₃·Et₂O or H₂SO₄. Monitor reaction progress via TLC or in situ NMR.
- Product Characterization : Employ 2D NMR (e.g., ¹³C-¹³C INADEQUATE) and X-ray crystallography to resolve stereochemistry of tricyclic derivatives .
Q. How can computational methods enhance understanding of this compound's interactions with molecular targets (e.g., EGFR in cancer)?
- Methodological Guidance :
- Molecular Dynamics (MD) : Simulate binding dynamics using software like GROMACS. Analyze RMSD, RMSF, and solvent-accessible surface area (SASA) to assess complex stability.
- Docking Validation : Cross-validate in silico predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .
Q. What statistical approaches address variability in sesquiterpene flux measurements during ecological studies?
- Methodological Guidance : Apply mixed-effects models to account for temporal and spatial variability in emission rates. Use ANOVA with post-hoc Bonferroni corrections to compare fluxes across plant species or environmental conditions. Report uncertainties (e.g., ±22% for PTR-MS) transparently .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
